(3,3-Dimethylcyclobutyl)methanamine hydrochloride
Description
(3,3-Dimethylcyclobutyl)methanamine hydrochloride (CAS: 1445951-89-2) is a cyclobutane-derived amine salt with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . It is classified as a high-purity (95%) building block in drug discovery and medicinal chemistry due to its rigid cyclobutane ring and dimethyl substituents, which enhance steric effects and conformational stability . The compound is commercially available but costly (e.g., €502/50 mg), reflecting its specialized applications in early-stage pharmaceutical research .
Properties
IUPAC Name |
(3,3-dimethylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-6(4-7)5-8;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYVJNWIVPTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455037-07-6 | |
| Record name | (3,3-dimethylcyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanamine hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanecarboxamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted amine compounds .
Scientific Research Applications
(3,3-Dimethylcyclobutyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane-Based Amine Derivatives
a) 3-Methylcyclobutanamine Hydrochloride
- CAS : 1093951-55-3
- Molecular Formula : C₅H₁₂ClN
- Molecular Weight : 121.61 g/mol
- Key Differences :
- Lacks a second methyl group on the cyclobutane ring, reducing steric hindrance compared to the dimethyl analog.
- Lower molecular weight may improve solubility but reduce thermal stability.
- Applications : Intermediate for small-molecule inhibitors and agrochemicals .
b) (3,3-Difluorocyclobutyl)methanamine Hydrochloride
Aromatic and Heterocyclic Amine Derivatives
a) (3-Chlorothiophen-2-yl)methanamine Hydrochloride
- CAS : 643088-03-3
- Molecular Formula : C₅H₇Cl₂NS
- Molecular Weight : 184.09 g/mol
- Key Differences :
- Contains a thiophene ring, enabling π-π interactions absent in cyclobutane derivatives.
- Chlorine and sulfur atoms contribute to distinct electronic properties and metabolic stability.
- Applications : Intermediate in antiviral and antithrombotic agents .
b) (3-Nitrophenyl)methanamine Hydrochloride
- CAS: Not explicitly listed (synthesized in )
- Molecular Formula : C₇H₉ClN₂O₂
- Molecular Weight : 188.61 g/mol
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects, altering reactivity in coupling reactions.
- Aromatic phenyl ring provides planar geometry vs. the strained cyclobutane.
- Applications : Precursor for nitro-reduction reactions in dye and polymer chemistry .
Larger Cycloalkane Derivatives
a) (R)-3,3-Dimethylcyclohexanamine Hydrochloride
- CAS : 1455037-07-6
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 163.69 g/mol
- Key Differences :
- Cyclohexane ring offers greater conformational flexibility than cyclobutane.
- Higher molecular weight may reduce blood-brain barrier penetration compared to cyclobutane analogs.
- Applications : Chiral building block for asymmetric synthesis .
b) Diphenhydramine Hydrochloride
- CAS : 147-24-0
- Molecular Formula: C₁₇H₂₂ClNO
- Molecular Weight : 291.82 g/mol
- Key Differences: Ethanolamine backbone with diphenylmethoxy group enables antihistamine activity. Significantly larger structure with established therapeutic use (vs. research-only cyclobutane derivatives).
- Applications : Over-the-counter antihistamine .
Structural and Functional Comparison Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| (3,3-Dimethylcyclobutyl)methanamine HCl | 1445951-89-2 | C₇H₁₆ClN | 149.66 | Cyclobutane, 2× methyl | Drug discovery building block |
| 3-Methylcyclobutanamine HCl | 1093951-55-3 | C₅H₁₂ClN | 121.61 | Cyclobutane, 1× methyl | Small-molecule inhibitors |
| (3,3-Difluorocyclobutyl)methanamine HCl | 1159813-93-0 | C₅H₁₀ClF₂N | 157.59 | Cyclobutane, 2× fluorine | Fluorinated CNS drug candidates |
| (3-Chlorothiophen-2-yl)methanamine HCl | 643088-03-3 | C₅H₇Cl₂NS | 184.09 | Thiophene, chlorine | Antiviral agents |
| Diphenhydramine HCl | 147-24-0 | C₁₇H₂₂ClNO | 291.82 | Ethanolamine, diphenyl | Antihistamine |
Research and Patent Landscape
- In contrast, Diphenhydramine has extensive clinical data and literature due to its FDA-approved status .
Biological Activity
(3,3-Dimethylcyclobutyl)methanamine hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₅ClN
- CAS Number : 1455037-07-6
The compound exists as a stable hydrochloride salt, which enhances its solubility and stability compared to its free base form. Its unique structure includes a cyclobutyl ring, which contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets are still under investigation, but potential interactions include:
- Receptor Binding : The amine group can participate in hydrogen bonding with receptor sites.
- Enzyme Modulation : It may influence enzyme activities through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. Preliminary results suggest that it exhibits moderate antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 78.12 |
These findings highlight the potential use of this compound in developing new antimicrobial agents.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results suggest that this compound could serve as a lead compound for further development in cancer therapy.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study published in Microbiology assessed the antibacterial efficacy of various compounds, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating resistant infections . -
Anticancer Research :
Another research effort focused on the synthesis of derivatives from this compound and their biological evaluation. Compounds with modifications at the cyclobutyl position showed enhanced potency against cancer cell lines, indicating that structural variations could lead to improved therapeutic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
